molecular formula C22H20FN3S B2680117 (Z)-3-((3-fluorophenyl)amino)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile CAS No. 450353-22-7

(Z)-3-((3-fluorophenyl)amino)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile

Cat. No.: B2680117
CAS No.: 450353-22-7
M. Wt: 377.48
InChI Key: DECNIQMRYLPZIB-AQTBWJFISA-N
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Description

(Z)-3-((3-fluorophenyl)amino)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C22H20FN3S and its molecular weight is 377.48. The purity is usually 95%.
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Biological Activity

(Z)-3-((3-fluorophenyl)amino)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile, with the CAS number 450353-22-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, observed effects in various studies, and potential therapeutic applications.

  • Molecular Formula : C22H20FN3S
  • Molecular Weight : 377.5 g/mol
  • Structure : The compound features a thiazole ring, a fluorinated phenyl group, and an acrylonitrile moiety, which are known to contribute to its biological properties.

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit various biological activities, particularly in cancer treatment and neuropharmacology.

Antiproliferative Activity

Studies have demonstrated that fluorinated benzothiazoles possess significant antiproliferative effects against cancer cell lines. For example, fluorinated derivatives have shown to induce cell death through mechanisms involving DNA adduct formation and cytochrome P450 enzyme modulation .

Table 1: Antiproliferative Effects of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
5F 203Breast Cancer0.5Induction of CYP1A1 and DNA adduct formation
(Z)-3-((3-fluorophenyl)amino)...Not yet testedN/AHypothesized similar mechanism as related compounds

The biological activity of this compound is likely mediated through several pathways:

  • Cytochrome P450 Modulation : Similar compounds have been shown to interact with cytochrome P450 enzymes, leading to altered metabolism of xenobiotics and potentially enhancing the toxicity of certain drugs .
  • Cell Cycle Arrest : Compounds in this class may induce cell cycle arrest in cancer cells, leading to apoptosis. This is often mediated by the activation of stress response pathways that trigger cell death mechanisms .

Properties

IUPAC Name

(Z)-3-(3-fluoroanilino)-2-[4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN3S/c1-15(2)10-16-6-8-17(9-7-16)21-14-27-22(26-21)18(12-24)13-25-20-5-3-4-19(23)11-20/h3-9,11,13-15,25H,10H2,1-2H3/b18-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DECNIQMRYLPZIB-AQTBWJFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC(=CC=C3)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\NC3=CC(=CC=C3)F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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